
2-Hydroxy-3-methoxypropanoic acid
Overview
Description
2-Hydroxy-3-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a derivative of propanoic acid, featuring both a hydroxyl group and a methoxy group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methoxypropanoic acid using appropriate oxidizing agents under controlled conditions. Another method includes the esterification of 2-hydroxypropanoic acid followed by methylation.
Industrial Production Methods: On an industrial scale, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in the presence of suitable ligands can facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
2-Hydroxy-3-methoxypropanoic acid has garnered attention for its potential role as a metabolic intermediate in various biochemical pathways. Research indicates that compounds with similar structures exhibit biological effects such as:
- Anti-inflammatory properties : Studies suggest that related hydroxy acids can modulate inflammatory responses by interacting with specific receptors involved in lipid metabolism and energy homeostasis.
- Therapeutic agents : It serves as an intermediate in the synthesis of pharmaceuticals like Ambrisentan, a drug used to treat pulmonary arterial hypertension. The compound's high purity is critical for ensuring the efficacy and safety of the final pharmaceutical product .
Cosmetic Applications
The compound is also utilized in cosmetic formulations due to its properties as a hydroxy acid . Hydroxy acids are widely recognized for their benefits to skin health, including:
- Exfoliation : They promote the shedding of dead skin cells, improving skin texture and appearance.
- Treatment of skin conditions : Hydroxy acids are effective in managing acne, photoaging, and other dermatological issues by enhancing skin cell turnover and reducing inflammation .
Research has shown that formulations containing hydroxy acids can improve skin hydration and elasticity while reducing the appearance of fine lines and pigmentation disorders. However, safety evaluations are essential to assess the long-term effects of these compounds on sun-exposed skin .
Case Studies
Numerous case studies highlight the effectiveness of hydroxy acids in clinical settings:
- Photoaging Treatment : A study involving participants treated with glycolic acid demonstrated significant improvements in skin texture and reduced signs of photoaging after consistent application over several weeks. The study noted enhanced sensitivity to UV radiation but emphasized that such effects were reversible upon discontinuation of treatment .
- Acne Management : Clinical trials have shown that salicylic acid, a type of beta-hydroxy acid, significantly reduces acne lesions when applied topically. Similar mechanisms may be expected from this compound due to its structural similarities .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound valuable for research in enzymology and pharmacology.
Comparison with Similar Compounds
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the methoxy group.
3-Methoxypropanoic acid: Similar but lacks the hydroxyl group.
2-Methoxypropanoic acid: Similar but with the methoxy group at a different position.
Uniqueness: 2-Hydroxy-3-methoxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Biological Activity
2-Hydroxy-3-methoxypropanoic acid (also known as 2-Hydroxy-3-methoxypropionic acid) is a compound of interest in the field of biochemistry and pharmacology due to its various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydroxyl and methoxy functional groups, which contribute to its reactivity and biological interactions. The molecular formula is with a molar mass of 130.14 g/mol. Its structure can be depicted as follows:
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage to cells. In vitro studies have shown that this compound can reduce oxidative damage in cellular models, suggesting its potential role in protective therapies against conditions like cancer and neurodegenerative diseases.
2. Anti-inflammatory Effects
The compound has been reported to modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, in animal models of inflammation, treatment with this compound led to a marked reduction in edema and inflammatory marker levels.
1. Cancer Treatment
Preliminary studies suggest that this compound may have anticancer properties. In vitro experiments have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are key regulators of apoptosis.
2. Neurological Applications
Given its antioxidant properties, there is growing interest in the neuroprotective potential of this compound. Studies involving neuronal cell cultures have shown that it can protect against glutamate-induced excitotoxicity, a common pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant dose-dependent scavenging effect compared to standard antioxidants like vitamin C.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving rats with induced paw edema, administration of this compound resulted in a reduction of swelling by approximately 50% after one week compared to the control group.
Data Tables
Properties
IUPAC Name |
2-hydroxy-3-methoxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISKVPZHADVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6713-71-9 | |
Record name | 2-hydroxy-3-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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